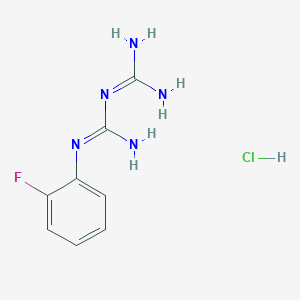

1-(2-Fluorophenyl)biguanide hydrochloride

描述

1-(2-Fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClFN₅. It is a derivative of biguanide, characterized by the presence of a fluorophenyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)biguanide hydrochloride typically involves the reaction of 2-fluoroaniline with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:

Temperature: Moderate heating (around 60-80°C)

Solvent: Aqueous or alcoholic medium

Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: to maintain consistent reaction conditions

Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

化学反应分析

Types of Reactions: 1-(2-Fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species

Major Products Formed:

Oxidation Products: Corresponding oxidized derivatives

Reduction Products: Reduced forms of the compound

Substitution Products: Compounds with different substituents replacing the fluorine atom

科学研究应用

Scientific Research Applications

The applications of 1-(2-Fluorophenyl)biguanide hydrochloride can be categorized as follows:

Chemistry

- Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of various organic molecules. It can participate in several chemical reactions, including oxidation, reduction, and substitution reactions.

- Reagent in Chemical Reactions : It is used as a reagent in various chemical transformations, facilitating the development of new synthetic methodologies.

Biology

- Antimicrobial Properties : Research has indicated potential antimicrobial activities of this compound, which could be beneficial in developing new antimicrobial agents.

- Anticancer Research : The compound has been investigated for its potential anticancer properties, particularly its effects on cell signaling pathways related to cancer progression.

Medicine

- Therapeutic Effects : Studies have explored the therapeutic potential of this compound in treating metabolic disorders and cancer. Its role in modulating enzyme activities may lead to innovative treatments.

- Drug Development : The compound's interactions with specific enzymes suggest its utility in drug development, particularly for conditions involving immune response modulation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of biguanides, including derivatives like this compound. Results indicated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Research on the anticancer effects of biguanides highlighted their ability to induce apoptosis in cancer cells. A specific focus on this compound revealed promising results in inhibiting tumor growth in vitro .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for new compounds |

| Biology | Antimicrobial Research | Significant inhibition of bacterial growth |

| Medicine | Cancer Treatment | Induction of apoptosis in cancer cells |

作用机制

The mechanism of action of 1-(2-Fluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

生物活性

Overview

1-(2-Fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClFN₅. It is a derivative of biguanide, notable for its potential biological activities, particularly in pharmacological applications. This compound has been investigated for its interactions with various biological systems, including its effects on enzyme activity, cellular metabolism, and potential therapeutic uses.

Target Enzymes and Pathways

this compound may inhibit enzymes such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Inhibition of BTK could lead to modulation of immune responses, particularly in conditions where B-cell activity is implicated.

Biochemical Properties

The compound interacts with various enzymes and proteins, influencing their activity and function. It has been shown to alter gene expression related to metabolic pathways, thus impacting cellular metabolism and energy production.

Biological Activity

This compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that biguanides, including this compound, may possess antimicrobial effects against various pathogens .

- Anticancer Potential : The compound has been explored for its potential in cancer therapy due to its ability to modulate cell signaling pathways involved in apoptosis and cell proliferation .

- Metabolic Effects : It is involved in metabolic regulation, potentially influencing insulin sensitivity and glucose metabolism, akin to other biguanides like metformin.

In Vitro Studies

Recent research has highlighted the efficacy of this compound against certain strains of Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that this compound could inhibit parasite growth effectively at low concentrations, suggesting its potential as a therapeutic agent .

Case Studies

In an experimental model using SCID mice infected with Babesia duncani, treatment with this compound resulted in significant clearance of the infection when administered at a dosage of 30 mg/kg for ten days. This outcome indicates the compound's potential application in treating parasitic infections .

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage. Low doses have shown minimal adverse effects, while higher doses can lead to toxicity. This dosage-dependent behavior underscores the importance of careful titration in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notable Applications |

|---|---|---|---|

| 1-(2-Fluorophenyl)biguanide HCl | Biguanide derivative | Antimicrobial, anticancer | Metabolic disorders, cancer therapy |

| Metformin | Biguanide | Antidiabetic | Type 2 diabetes treatment |

| PHMB (Polyhexamethylene biguanide) | Polymeric biguanide | Antimicrobial | Water treatment, wound care |

属性

IUPAC Name |

1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPLHJDRXWUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N=C(N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463037 | |

| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66088-51-5 | |

| Record name | Imidodicarbonimidic diamide, N-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 523275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066088515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66088-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。